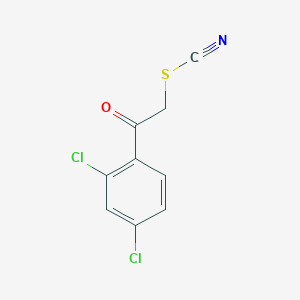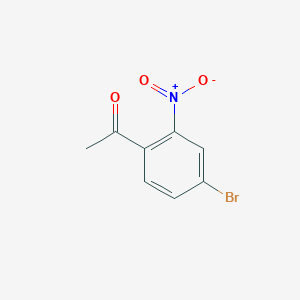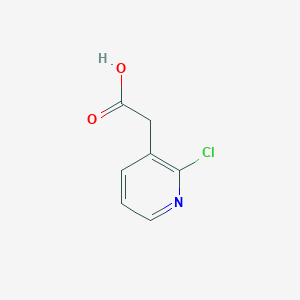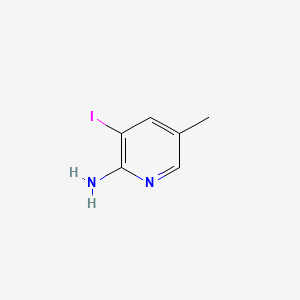
2-氯-5-硝基烟酸甲酯
描述
Methyl 2-chloro-5-nitronicotinate is a compound that is not directly mentioned in the provided papers, but its structural and chemical characteristics can be inferred from related compounds and reactions described in the research. The compound likely contains a nitro group and a chloro substituent on a nicotinate (pyridine derivative) ring, with a methyl ester functional group.
Synthesis Analysis
The synthesis of compounds similar to methyl 2-chloro-5-nitronicotinate involves various organic reactions. For instance, the synthesis of related cycloadducts from methyl 2-chloro-2-cyclopropylideneacetate and nitrones yields spirocyclopropaneisoxazolidines, which demonstrate the potential for cycloaddition reactions in the synthesis of complex structures . Additionally, the SRN1 reaction mechanism is employed in the synthesis of 1-methyl-5-nitro-imidazoles, which suggests that similar nitro-containing heterocycles could be synthesized using this method .
Molecular Structure Analysis
The molecular structure of related compounds has been extensively studied using X-ray crystallography and spectroscopic methods. For example, the crystal structure of 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile was determined, revealing insights into the geometric parameters and intermolecular interactions, such as hydrogen bonding and π-π stacking . These techniques could be applied to determine the precise molecular structure of methyl 2-chloro-5-nitronicotinate.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar functional groups to methyl 2-chloro-5-nitronicotinate has been explored. The presence of a chlorine substituent on the carbon alpha to a spirocyclopropane ring facilitates ring enlargement reactions . Moreover, the reactivity of nitro-containing heterocycles has been studied through the SRN1 mechanism, which involves C-alkylation and subsequent elimination reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds provide insights into the behavior of methyl 2-chloro-5-nitronicotinate. Spectroscopic analysis, including IR, NMR, and UV-Vis, has been used to study the structural features and optical properties of these compounds . Theoretical calculations, such as density functional theory (DFT), have been employed to predict the stability, charge distribution, and electronic properties of similar molecules . These methods could be used to analyze the physical and chemical properties of methyl 2-chloro-5-nitronicotinate.
Relevant Case Studies
While no direct case studies on methyl 2-chloro-5-nitronicotinate were provided, the research on related compounds offers valuable case studies. For instance, the development of a safe and economical synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate demonstrates the practical application of these compounds in the synthesis of anti-infective agents . The reaction of α-chloronitroso compounds with Grignard reagents provides a synthesis route for α,α-dialkyl-N-methyl and -N-phenyl nitrones, which could be relevant to the synthesis of methyl 2-chloro-5-nitronicotinate .
科学研究应用
抗球虫剂
2-氯-5-硝基烟酸甲酯作为一类更广泛的硝基烟酰胺的一部分,已对其作为抗球虫剂的潜力进行了研究。研究表明,5-硝基烟酰胺的某些类似物,包括 2-甲基-5-硝基烟酰胺,对引起家禽球虫病的寄生虫艾美球虫表现出显着的活性。该应用强调了该化合物在兽医学和药物开发中的潜力 (Morisawa 等,1977 年)。
化学合成和反应
研究探索了与 2-氯-5-硝基烟酸甲酯相关的化合物的化学性质,特别是在环加成反应的背景下。例如,一种相关化合物甲基 2-氯-2-环丙基亚丙烯酸酯,已对其在形成 5-螺环丙烷异噁唑烷中的行为进行了研究。这些研究对于理解此类化合物在有机合成中的反应性和潜在应用很重要 (Zorn 等,1999 年)。
自旋捕获和自由基研究
2-氯-5-硝基烟酸甲酯及其衍生物也参与了与自旋捕获相关的研究,自旋捕获是一种用于检测自由基的技术。例如,已进行与 2-氯-5-硝基烟酸甲酯在结构上相关的化合物亚硝酮的合成,以改善对生物系统中自由基的检测。这些研究对于理解氧化应激和相关病理至关重要 (Turner 和 Rosen,1986 年)。
光催化
在光催化领域,2-氯-5-硝基烟酸甲酯的衍生物已被用于增强半导体的光催化活性。例如,负载在 ZSM-5 沸石上的 NiO 在有机染料的光降解中显示出更高的活性,表明在环境修复和高效光催化剂的开发中具有潜在应用 (Shams-Ghahfarokhi 等,2015 年)。
安全和危害
作用机制
Target of Action
Methyl 2-chloro-5-nitronicotinate is a complex compound with potential biochemical applications
Mode of Action
It is known that the compound is a methyl ester of niacin , which suggests it may share some properties with niacin and its derivatives. Niacin and its derivatives are known to act as peripheral vasodilators . .
Biochemical Pathways
Given its structural similarity to niacin, it may be involved in similar biochemical pathways, such as those involved in energy metabolism . .
生化分析
Biochemical Properties
Methyl 2-chloro-5-nitronicotinate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in nucleophilic substitution reactions, where it can act as an electrophile . It also interacts with enzymes involved in ester hydrolysis, leading to the formation of nicotinic acid and methanol . These interactions are crucial for understanding the compound’s role in biochemical processes.
Cellular Effects
Methyl 2-chloro-5-nitronicotinate has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes involved in ester hydrolysis can lead to changes in metabolic flux and metabolite levels . Additionally, its role as an electrophile in nucleophilic substitution reactions can impact cellular processes at the molecular level .
Molecular Mechanism
The molecular mechanism of Methyl 2-chloro-5-nitronicotinate involves its interaction with biomolecules through binding interactions, enzyme inhibition or activation, and changes in gene expression. The compound’s electrophilic nature allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles . This interaction can lead to enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, the compound’s role in ester hydrolysis can result in changes in gene expression and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-chloro-5-nitronicotinate can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that the compound is stable under certain conditions, but it can degrade over time, leading to changes in its effects on cellular function . Long-term effects observed in in vitro or in vivo studies include alterations in metabolic pathways and cellular processes .
Dosage Effects in Animal Models
The effects of Methyl 2-chloro-5-nitronicotinate vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function and metabolism . Toxic or adverse effects at high doses have also been observed, highlighting the importance of dosage considerations in research .
Metabolic Pathways
Methyl 2-chloro-5-nitronicotinate is involved in various metabolic pathways. It interacts with enzymes and cofactors that mediate ester hydrolysis, leading to the formation of nicotinic acid and methanol . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes.
Transport and Distribution
The transport and distribution of Methyl 2-chloro-5-nitronicotinate within cells and tissues are essential for its activity. The compound is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the compound’s localization and accumulation within specific tissues, influencing its overall efficacy and function .
Subcellular Localization
Methyl 2-chloro-5-nitronicotinate’s subcellular localization plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are essential for understanding the compound’s effects on cellular processes and its overall biochemical activity .
属性
IUPAC Name |
methyl 2-chloro-5-nitropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-14-7(11)5-2-4(10(12)13)3-9-6(5)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSMDDVNXJKYRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10596505 | |
| Record name | Methyl 2-chloro-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
190271-88-6 | |
| Record name | Methyl 2-chloro-5-nitropyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10596505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-nitronicotinic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















